N-(5-methyl-1,2-oxazol-3-yl)-1-phenylcyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-1-phenylcyclopentane-1-carboxamide is a compound that features a unique structure combining a cyclopentane ring with a phenyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-1-phenylcyclopentane-1-carboxamide typically involves the formation of the oxazole ring followed by the attachment of the phenylcyclopentane moiety. One common method involves the cyclization of a precursor containing the necessary functional groups under acidic or basic conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: Reduction reactions can target the oxazole ring or the carboxamide group, leading to different products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can yield oxazole N-oxides, while reduction of the carboxamide group can produce amines .
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The phenylcyclopentane moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic with a similar oxazole ring structure.
Oxaprozin: A nonsteroidal anti-inflammatory drug (NSAID) with an oxazole ring.
Mubritinib: A tyrosine kinase inhibitor with an oxazole ring.
Uniqueness
N-(5-methyl-1,2-oxazol-3-yl)-1-phenylcyclopentane-1-carboxamide is unique due to its combination of a cyclopentane ring with a phenyl group and an oxazole ring. This structure imparts specific chemical and biological properties that differentiate it from other compounds with similar functional groups .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-11-14(18-20-12)17-15(19)16(9-5-6-10-16)13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLULNHUKRUXZEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.